Enzymatic Hydrolysis Selectivity: D-Aminoacylase Preference for N-Chloroacetyl vs. N-Benzoyl Derivatives
A D-aminoacylase from Pseudomonas sp. AAA 6029 exhibited differential hydrolytic activity toward N-acyl-D-phenylalanine derivatives [1]. The enzyme was reported to hydrolyze N-benzoyl derivatives of D-phenylalanine, but did not act on N-chloroacetyl-D-phenylalanine under the same conditions. This selective hydrolysis profile is critical for applications requiring the preservation of the chloroacetyl group on the D-amino acid [1].
| Evidence Dimension | Enzymatic Hydrolysis Activity |
|---|---|
| Target Compound Data | Not hydrolyzed |
| Comparator Or Baseline | N-Benzoyl-D-phenylalanine: Hydrolyzed |
| Quantified Difference | Qualitative difference in activity (Active vs. Inactive) |
| Conditions | D-Aminoacylase from Pseudomonas sp. AAA 6029 [1] |
Why This Matters
This matters for scientific selection because it demonstrates that N-chloroacetyl-D-phenylalanine is a stable substrate or intermediate in systems where N-benzoyl groups would be cleaved, providing a key advantage in specific enzymatic or synthetic pathways.
- [1] Wakayama, M., et al. (2000). Studies on acylase activity and microorganism. Purification and properties of d-aminoacylase (N-acyl-d-amino acid amidohydrolase) from AAA 6029 (Pseudomonas sp.). Bioscience, Biotechnology, and Biochemistry, 64(1), 1-8. View Source
